molecular formula C22H20FNO4 B3904460 Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3904460
M. Wt: 381.4 g/mol
InChI Key: CHPUVQSJIRQUCD-CPNJWEJPSA-N
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Description

Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}benzoate
  • 2-(4-Fluorophenyl)ethylamine

Comparison

Compared to similar compounds, Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which may confer distinct chemical reactivity and biological activity. Its specific functional groups also allow for a wider range of chemical modifications and applications.

Properties

IUPAC Name

methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c1-4-28-18-11-5-15(6-12-18)13-19-21(25)20(22(26)27-3)14(2)24(19)17-9-7-16(23)8-10-17/h5-13H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPUVQSJIRQUCD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (5E)-5-[(4-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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